molecular formula C5H9NS B14657611 Tert-butyl thiocyanate CAS No. 37985-18-5

Tert-butyl thiocyanate

Cat. No.: B14657611
CAS No.: 37985-18-5
M. Wt: 115.20 g/mol
InChI Key: ABIKNLOWSFHUPA-UHFFFAOYSA-N
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Description

Tert-butyl thiocyanate is an organic compound with the molecular formula C₅H₉NS. It is a member of the thiocyanate family, characterized by the presence of a thiocyanate group (-SCN) attached to a tert-butyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl thiocyanate can be synthesized through several methods. One common method involves the reaction of tert-butyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tert-butyl isothiocyanate.

    Reduction: Reduction reactions can convert it to tert-butylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Tert-butyl isothiocyanate.

    Reduction: Tert-butylamine.

    Substitution: Various substituted tert-butyl derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl thiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of thiocyanate-containing compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl thiocyanate exerts its effects involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can participate in nucleophilic and electrophilic reactions, leading to the formation of new chemical bonds. These interactions can affect biological pathways and processes, making this compound a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl isothiocyanate: Similar in structure but with an isothiocyanate group (-NCS) instead of a thiocyanate group.

    Tert-butylamine: A reduction product of tert-butyl thiocyanate.

    Tert-butyl chloride: A precursor used in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific reactivity and the presence of the thiocyanate group. This makes it particularly useful in synthetic chemistry for introducing thiocyanate functionality into molecules. Its versatility and reactivity distinguish it from other tert-butyl derivatives.

Properties

CAS No.

37985-18-5

Molecular Formula

C5H9NS

Molecular Weight

115.20 g/mol

IUPAC Name

tert-butyl thiocyanate

InChI

InChI=1S/C5H9NS/c1-5(2,3)7-4-6/h1-3H3

InChI Key

ABIKNLOWSFHUPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC#N

Origin of Product

United States

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